

MDEG-541: Application Notes and Protocols for In Vitro Oncology Research

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Compound of Interest

Compound Name: MDEG-541

Cat. No.: B12394105

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Introduction

MDEG-541 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the MYC-MAX protein complex.[1] As a heterobifunctional molecule, **MDEG-541** links a MYC-MAX dimerization inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This targeted protein degradation strategy offers a novel therapeutic approach for cancers driven by the MYC oncogene. Mechanistically, **MDEG-541** facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to polyubiquitination and subsequent degradation of the target by the 26S proteasome.

Interestingly, studies have revealed that **MDEG-541** not only degrades MYC but also induces the degradation of CRBN neosubstrates, including G1 to S phase transition 1/2 (GSPT1/2) and Polo-like kinase 1 (PLK1), highlighting a broader anti-cancer activity.[2] These application notes provide detailed protocols for utilizing **MDEG-541** in in vitro cell culture experiments to assess its anti-proliferative effects and mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro efficacy of **MDEG-541** in various cancer cell lines.

Table 1: Anti-proliferative Activity of **MDEG-541**

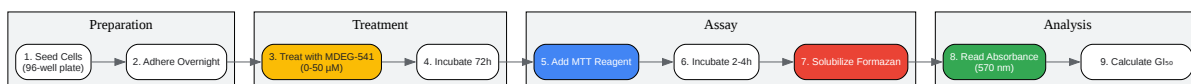
Cell Line	Cancer Type	Assay Duration	Parameter	Value
HCT116	Colorectal Carcinoma	72 hours	GI ₅₀	14.3 μM ^[1]
PSN1	Pancreatic Ductal Adenocarcinoma	72 hours	GI ₅₀	10.7 μM ^[1]

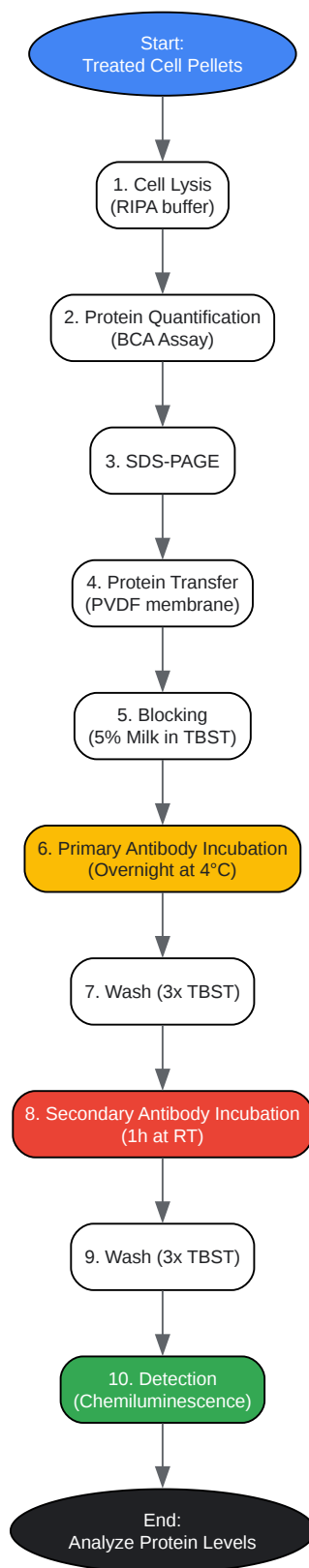
Table 2: Protein Degradation Profile of **MDEG-541**

Cell Line	Treatment Conditions	Target Proteins	Observation
HCT116, PSN1	5, 10, 20 μM for 24 hours	MYC	Dose-dependent decrease in protein expression. ^[1]
KP4	10 μM for 3, 12, 24 hours	GSPT1, MYC, GSPT2, PLK1	Time-dependent decrease in protein expression. ^[1]

Signaling Pathway

The mechanism of action for **MDEG-541** involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade oncoproteins.





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References

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